molecular formula C22H28N2O4S B14661802 Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester CAS No. 37532-29-9

Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester

Cat. No.: B14661802
CAS No.: 37532-29-9
M. Wt: 416.5 g/mol
InChI Key: BPJIOAVCTUZJKK-UHFFFAOYSA-N
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Description

Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry. This compound, in particular, is characterized by its unique structure, which includes a thiobis linkage and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester typically involves the reaction of thiobis(methylcarbamic acid) with 3-(1-methylethyl)phenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common reagents used in this synthesis include carbonylimidazolide and various alcohols .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester is unique due to its thiobis linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamates and contributes to its specific reactivity and applications .

Properties

CAS No.

37532-29-9

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-[[(3-propan-2-ylphenoxy)carbonylamino]methylsulfanylmethyl]carbamate

InChI

InChI=1S/C22H28N2O4S/c1-15(2)17-7-5-9-19(11-17)27-21(25)23-13-29-14-24-22(26)28-20-10-6-8-18(12-20)16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,23,25)(H,24,26)

InChI Key

BPJIOAVCTUZJKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)NCSCNC(=O)OC2=CC=CC(=C2)C(C)C

Origin of Product

United States

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